molecular formula C14H18O4 B1393834 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid CAS No. 1218447-16-5

7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid

Cat. No. B1393834
M. Wt: 250.29 g/mol
InChI Key: MRYDRSPUGRYMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid is a chemical compound with the molecular formula C14H18O4 . It is used in proteomics research .

Scientific Research Applications

Synthesis and Reactivity

  • Valence Tautomers and Complex Formation: The compound can be involved in reactions leading to various valence tautomers and the formation of complex iron tricarbonyl structures (Kerber & Müller, 1987).
  • Cyclopropylcarbinyl-Cyclobutyl-Homoallyl Rearrangement: It can undergo specific rearrangements leading to the synthesis of different tricyclic alcohols, which are useful in chemical synthesis (Geisel, Grob, Santi, & Tschudi, 1973).
  • Synthesis of Irontricarbonyl Complexes: It can be used in synthesizing various irontricarbonyl complexes, demonstrating its utility in organometallic chemistry (Daub et al., 1977).

Chemical Transformations

  • Transformation into Norcaradiene/Cycloheptatriene Derivatives: This compound can transform into various derivatives, useful in synthesizing novel organic structures (Mukherjee-Müller et al., 1976).
  • Radical Decarboxylation Reactions: It has been used in Barton's radical decarboxylation reactions, indicating its potential in organic synthesis (Zhu, Klunder, & Zwanenburg, 1995).

Material Science Applications

  • Metal-Catalyzed Addition Polymers: Demonstrates utility in the development of photoresists for lithography, showing its applications in material sciences (Sanders et al., 2003).

Synthetic Chemistry

  • Synthesis of Highly Strained Compounds: It has been utilized in synthesizing anti-Bredt compounds and tricyclic cyclopropenes, highlighting its role in creating structurally complex and strained organic molecules (Lee & Lin, 2014).

Photochemistry

  • Photochemical Isomerization and Rearrangements: It undergoes photochemical reactions leading to various rearrangements and isomerization, showing its applications in the field of photochemistry (Goldschmidt & Genizi, 1987).

Safety And Hazards

The safety and hazard information for 7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid is not provided in the search results .

properties

IUPAC Name

7-propan-2-yloxycarbonyltricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-6(2)18-14(17)12-8-4-3-7(9-5-10(8)9)11(12)13(15)16/h3-4,6-12H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYDRSPUGRYMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1C2C=CC(C1C(=O)O)C3C2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
Reactant of Route 3
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
Reactant of Route 4
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
Reactant of Route 5
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
Reactant of Route 6
7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid

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